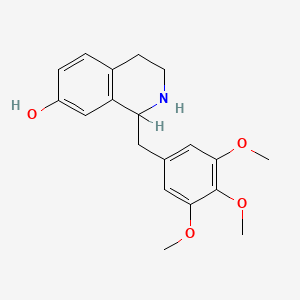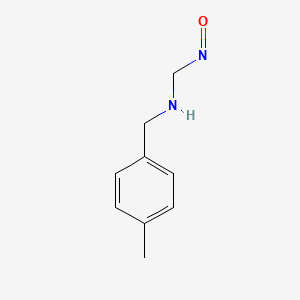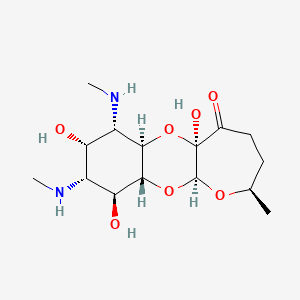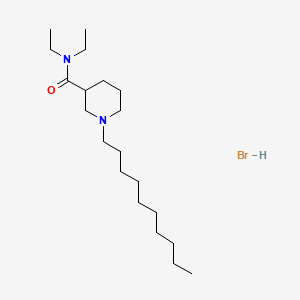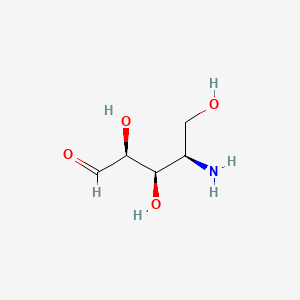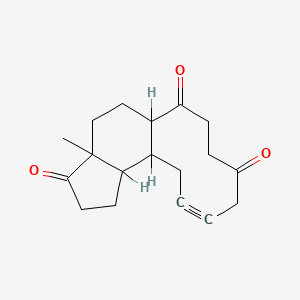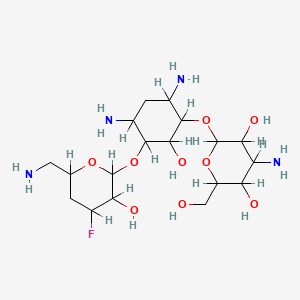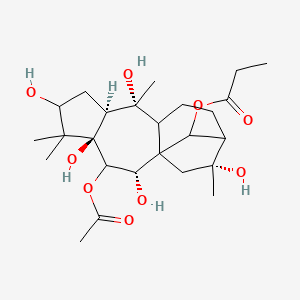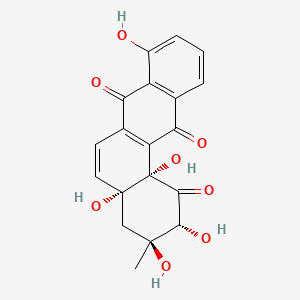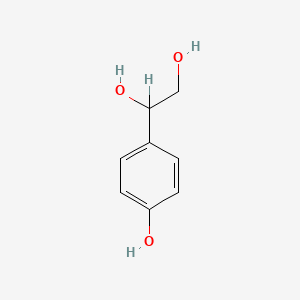
1-(4-羟基苯基)乙烷-1,2-二醇
描述
1-(4-Hydroxyphenyl)ethane-1,2-diol is an active constituent of the aerial parts of Angelica sinensis. It significantly inhibits the growth of Aeromonas hydrophila and has anticoagulative and antibiotic activities .
Synthesis Analysis
A new ferulic acid derivative, (1S)-2-O-Z-feruloyl-1-(4-hydroxyphenyl)ethane-1,2-diol, was isolated from the radix of Angelica sinensis . The structures were elucidated on the basis of spectroscopic data and comparison with literature data .Molecular Structure Analysis
The molecular formula of 1-(4-Hydroxyphenyl)ethane-1,2-diol is C8H10O3 . The InChI is InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2 .Chemical Reactions Analysis
The reaction of 1-(4-Hydroxyphenyl)ethane-1,2-diol takes place in two main stages: a pre-polymerisation stage and the actual polymerisation . In the first stage, before polymerization happens, you get a fairly simple ester formed between the acid and two molecules of ethane-1,2-diol .Physical And Chemical Properties Analysis
The molecular weight of 1-(4-Hydroxyphenyl)ethane-1,2-diol is 154.16 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 2 .科学研究应用
Anticoagulant Activity
“1-(4-Hydroxyphenyl)ethane-1,2-diol” has been found to have significant anticoagulant activities. It was isolated from the radix of Angelica sinensis and was found to prolong thrombin time . This suggests that it could be used in the prevention and treatment of thrombotic disorders .
Traditional Chinese Medicine
This compound is a derivative of ferulic acid, which is one of the main chemical components related to the bioactivities of Danggui, a traditional Chinese medicine. Danggui is often applied in prescriptions and composite formulas to promote blood circulation, nourish blood, regulate menstruation, relieve pain, and so on .
Cardiovascular Disease Treatment
The compound is commonly prescribed for the treatment of cardiovascular diseases in Asia. It has been shown to inhibit platelet aggregation, prevent thrombus formation, and improve blood fluidity .
Neuroprotection
The compound has been found to have neuroprotective effects. It is one of the bioactive components of Danggui, which has been shown to protect neurons .
Anticancer Activity
“1-(4-Hydroxyphenyl)ethane-1,2-diol” has been found to exhibit anticancer activities. This suggests that it could be used in the development of new anticancer drugs .
Anti-inflammatory Activity
The compound has been found to have anti-inflammatory activities. This suggests that it could be used in the treatment of various inflammatory diseases .
Antioxidant Activity
The compound has been found to have antioxidant activities. This suggests that it could be used in the prevention and treatment of diseases caused by oxidative stress .
Demulsification in Polymer Flooding
A novel branched polyether was prepared with “1-(4-Hydroxyphenyl)ethane-1,2-diol” as a core. The branched polyether showed good demulsification properties for water-in-crude-oil (W/O) emulsions, suggesting potential applications in the oil industry .
作用机制
Target of Action
1-(4-Hydroxyphenyl)ethane-1,2-diol is an active constituent of the aerial parts of Angelica sinensis . It has been found to significantly inhibit the growth of Aeromonas hydrophila , indicating that this bacterium could be a primary target.
Mode of Action
This suggests that the compound may interact with its targets in a way that inhibits bacterial growth and prolongs thrombin time .
Biochemical Pathways
Given its anticoagulative properties , it can be inferred that the compound may influence pathways related to blood coagulation.
Result of Action
The molecular and cellular effects of 1-(4-Hydroxyphenyl)ethane-1,2-diol’s action are likely multifaceted, given its anticoagulative and antibiotic activities . It appears to inhibit the growth of certain bacteria and prolong thrombin time , which could have various downstream effects on cellular processes and overall health.
安全和危害
属性
IUPAC Name |
1-(4-hydroxyphenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRWCSXMABWFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946602 | |
| Record name | 1-(4-Hydroxyphenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)ethane-1,2-diol | |
CAS RN |
2380-75-8 | |
| Record name | 4-Hydroxyphenethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Hydroxyphenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any structural analogs of 1-(4-Hydroxyphenyl)ethane-1,2-diol found in nature with known biological activities?
A2: Yes, a structurally similar compound, eugenitol (4-hydroxyphenyl)ethane-1,2-diol 1-acetate), was isolated alongside 1-(4-Hydroxyphenyl)ethane-1,2-diol from the endophytic fungus Diaporthe eucalyptorum KY-9, found in association with the Melia azedarach tree. [] Interestingly, eugenitol exhibited antifungal activity against the plant pathogen Alternaria solani. [] This suggests that modifications to the 1-(4-Hydroxyphenyl)ethane-1,2-diol structure, such as acetylation, could impact its biological activity and potentially open avenues for developing antifungal agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




